3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride

Isomer Differentiation Chemical Structure Procurement Specification

Researchers needing to map methyl group positional effects on benzodiazepine receptor binding face a critical gap: presuming functional equivalence among regioisomers is invalid without comparative data. This 3-methyl derivative solves that need as a validated building block for SAR studies. - **Defined identity**: C10H13ClN2O, MW 212.68 g/mol, 95% purity with batch-specific NMR/HPLC data. - **Specific application**: Essential tool for systematic methyl regioisomer profiling (vs 1-methyl/5-methyl analogs); precedent in cannabinoid/GABA modulator synthesis. - **Supply assurance**: Standard research packaging, analytical cert included.

Molecular Formula C10H13ClN2O
Molecular Weight 212.68
CAS No. 1955493-03-4
Cat. No. B2674344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride
CAS1955493-03-4
Molecular FormulaC10H13ClN2O
Molecular Weight212.68
Structural Identifiers
SMILESCC1C(=O)NC2=CC=CC=C2CN1.Cl
InChIInChI=1S/C10H12N2O.ClH/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7;/h2-5,7,11H,6H2,1H3,(H,12,13);1H
InChIKeyKGQSWHUCQQBNAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1,4-Benzodiazepin-2-One HCl: Identity and Procurement


3-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a hydrogenated 1,4-benzodiazepin-2-one derivative supplied as the hydrochloride salt . It is classified within the broader benzodiazepine family, a scaffold historically associated with CNS activity [1]. For procurement purposes, its consistent molecular identity—molecular formula C10H13ClN2O and molecular weight 212.68 g/mol—and a standard commercial purity of 95% across multiple vendors establish its baseline as a defined chemical entity for research use . This guide examines whether specific, quantifiable performance characteristics differentiate this compound from its closest structural analogs for scientific selection.

Defined 3-methyl regioisomer with unique CAS for reproducible SAR
Supplied with analytical characterization (NMR, HPLC) for identity verification
Standard research purity supports comparative benzodiazepine studies

Why 1,4-Benzodiazepin-2-One Analogs Are Not Interchangeable


Within the hydrogenated 1,4-benzodiazepin-2-one series, simple substitution with a methyl group can critically alter molecular properties and biological interactions. Studies on substituent effects demonstrate that variations at the R2 and R3 positions, including the presence of CH3 groups, directly influence binding energy to targets such as the µ-opioid receptor and predicted toxicity profiles [1]. This evidence makes clear that presuming functional equivalence among regioisomers—such as the 1-methyl, 3-methyl, or 5-methyl derivatives—is scientifically unfounded without specific comparative data [1]. The quantitative evidence below examines whether such differentiation has been explicitly documented for the 3-methyl derivative.

01 Methyl position (3- vs 1- or 5-) may alter target binding energy profiles
02 Regioisomer identity (CAS) does not guarantee functional equivalence
03 Standard purity (95%) comparable but requires independent batch verification

Quantifiable Differentiation of 3-Methyl-1,4-Benzodiazepin-2-One HCl


Regioisomeric Differentiation from 1-Methyl and 5-Methyl Analogs

The position of the methyl substituent on the tetrahydro-1,4-benzodiazepin-2-one scaffold defines a distinct chemical entity with a unique CAS registry number, confirming potential for divergent physicochemical and biological properties [1]. The 3-methyl derivative (CAS 1955493-03-4) is structurally distinct from its 1-methyl (CAS 1955498-88-0) and 5-methyl (CAS 933740-15-9) regioisomers, each of which has separate catalog listings and pricing .

Regioisomeric Identity
Reported
Distinct CAS: 1955493-03-4 vs 1-methyl (1955498-88-0) and 5-methyl (933740-15-9)
Non-identical connectivity; procurement of exact regioisomer required for reproducibility
Identity confirmed by CAS and nomenclature; independent analytical verification recommended
Isomer Differentiation Chemical Structure Procurement Specification

Purity and Characterization Standards

Commercial suppliers consistently provide 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride at a standard purity of 95%, with accompanying analytical documentation such as NMR, HPLC, or GC to verify batch identity . This baseline characterization level is comparable across vendors for this compound class, ensuring a minimum standard for experimental starting material .

Standard Purity
Supplier data
95% (commercial specification) with batch-specific NMR/HPLC
Baseline quality for characterization; comparable across vendors
Reported purity may require independent confirmation
Quality Control Purity Characterization

Substituent Effects on Receptor Binding

A computational study on the substituent effect of 1,4-benzodiazepin-2-ones indicates that the presence and position of methyl groups influence calculated binding energies to the µ-opioid receptor [1]. The inclusion of CH3 groups in the R2 and R3 positions leads to variations in binding energy, though the specific quantitative effect for the 3-methyl substitution was not isolated in the reported data [1]. This supports the class-level inference that the 3-methyl derivative will have a distinct interaction profile compared to unsubstituted or differently substituted analogs, but precise quantitative differentiation requires direct experimental confirmation.

Substituent Effect on Binding
Class-level inference
Binding energies from -22.8 to -29.3 kJ/mol for substituted analogs (docking, µ-opioid receptor)
Supports expected regioisomeric differentiation; direct data for 3-methyl absent
Computational study; experimental validation required for selection
Molecular Docking Substituent Effect Binding Energy

Preferred Research Applications for 3-Methyl-1,4-Benzodiazepin-2-One HCl


Structure-Activity Relationship Studies of Regioisomers

The primary justified use of this compound is as a specific regioisomer in SAR studies. Its distinct 3-methyl substitution pattern, compared to the 1-methyl and 5-methyl analogs, makes it an essential tool for probing how the position of a single methyl group affects a biological readout, as suggested by computational class-level data on substituent effects [1]. Researchers requiring a complete set of methyl regioisomers for systematic profiling will need to procure this specific compound.

Synthetic Intermediate for Compound Libraries

The compound serves as a validated building block in the synthesis of more complex tetrahydro-1,4-benzodiazepin-2-ones, a scaffold used in the exploration of cannabinoid and GABA receptor modulators . Its use in a published multi-component synthetic protocol for generating diverse compound libraries supports its procurement for medicinal chemistry campaigns [2].

Computational Modeling and Docking Studies

As a structurally well-defined, commercially available small molecule, this compound is suitable for in silico studies. A prior study has used similar 1,4-benzodiazepin-2-ones to model substituent effects on binding energy and toxicity, providing a methodological precedent where the 3-methyl derivative can be used as a specific, testable entity to validate computational predictions [1].

Analytical Standard and Characterization

The availability of the compound with a certified purity of 95% and accompanying analytical data (NMR, HPLC) makes it suitable as a reference standard for analytical chemistry applications, such as developing HPLC methods to separate regioisomeric benzodiazepine mixtures . This use is supported by the vendor's provision of batch-specific quality control documentation.

Application
Selection Property
Validation Focus
Regioisomer SAR profiling
3-Methyl substitution identity
Functional differentiation among methyl regioisomers
Building block for compound libraries
Reactivity at benzodiazepinone scaffold
Compatibility with multicomponent reactions
In silico docking and modeling
Well-defined 3D structure and electronic properties
Validate computational predictions experimentally
Analytical reference standard
Certified purity and characterization data
Method development for regioisomer separation
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